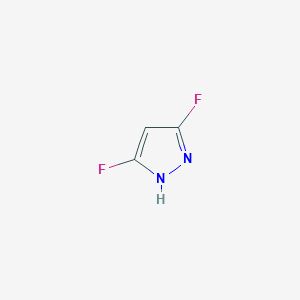

3,5-Difluoro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H2F2N2 |

|---|---|

Molecular Weight |

104.06 g/mol |

IUPAC Name |

3,5-difluoro-1H-pyrazole |

InChI |

InChI=1S/C3H2F2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |

InChI Key |

CMYZHIHJNYIQLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1F)F |

Origin of Product |

United States |

Spectroscopic and Physical Properties

Physical Characteristics

The physical properties of 3,5-Difluoro-1H-pyrazole are not extensively detailed in the provided search results. However, some information can be gleaned from data on related compounds. For instance, 3,5-bis(difluoromethyl)-1H-pyrazole , a structurally similar compound, has a molecular weight of 168.09 g/mol . nih.gov

General properties of small fluorinated heterocyclic compounds include increased stability due to the strong carbon-fluorine bond. numberanalytics.com

Density Functional Theory (DFT) Studies on Electronic Properties

Spectroscopic Data

Detailed spectroscopic data specifically for this compound is not available in the provided search results. However, general trends for halogenated pyrazoles can be discussed.

NMR Spectroscopy: In the ¹H NMR spectra of 4-halogenated pyrazoles, the chemical shift of the protons at the 3 and 5 positions is influenced by the halogen substituent. mdpi.com Generally, the signals for these protons appear in the range of 7.5 to 7.8 ppm. mdpi.com The N-H proton resonance is typically observed further downfield. mdpi.com For 3,5-disubstituted pyrazoles, the remaining proton at the 4-position would show a characteristic signal.

Infrared (IR) Spectroscopy: The IR spectra of pyrazole (B372694) derivatives would show characteristic bands for N-H stretching, C=N stretching, and C-F stretching. For example, in 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a C-F stretching band is observed at 1224 cm⁻¹. mdpi.com

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be influenced by the presence of the stable pyrazole ring and the fluorine atoms.

Applications and Advanced Materials Chemistry of 3,5 Difluoro 1h Pyrazole Derivatives

Utilization as Building Blocks in Organic Synthesis

Derivatives of 3,5-Difluoro-1H-pyrazole are highly valued as versatile building blocks in organic synthesis, providing a platform for the construction of more complex molecular architectures. Their utility stems from the reactivity of the pyrazole (B372694) ring and the influence of the difluoromethyl groups. arkat-usa.org The synthesis of various substituted pyrazoles often involves cyclocondensation reactions. vulcanchem.comorientjchem.org For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a common and effective method for forming the pyrazole core. mdpi.com

A regiocontrolled synthesis of 5-fluoropyrazoles can be achieved through the reaction of 2,2-difluorovinyl ketones with monosubstituted hydrazines. acs.org This method is effective under both neutral and basic conditions, yielding 5-fluoropyrazoles through a process of fluorine replacement and dehydration. acs.org Furthermore, N-unsubstituted 3-fluoropyrazoles can be prepared and subsequently alkylated or arylated to produce a variety of 3-fluoropyrazole derivatives. acs.org

The development of synthetic methods for N-difluoromethylated pyrazoles has expanded the toolkit for medicinal and materials science research. arkat-usa.org The direct difluoromethylation of pyrazoles, such as 3(5)-methylpyrazole, yields isomeric products that can be separated and further functionalized to create a diverse library of N-difluoromethyl–substituted pyrazoles. arkat-usa.org These compounds serve as important precursors for a wide range of applications. arkat-usa.org

The table below summarizes some key synthetic transformations involving this compound derivatives:

| Starting Material | Reagents and Conditions | Product | Application |

| 2,2-Difluorovinyl ketones | Monosubstituted hydrazines, aqueous ethanol (B145695) (neutral) or THF/butyllithium (basic) | 5-Fluoropyrazoles | Regioselective synthesis of fluorinated pyrazoles acs.org |

| N-unsubstituted 3-fluoropyrazoles | Alkyl/aryl halides, sodium hydride | 3-Fluoropyrazoles | Controlled synthesis of 3-fluorinated pyrazoles acs.org |

| 3(5)-Methylpyrazole | Difluorochloromethane, NaOH, dioxane, KI, phase-transfer catalyst | 1-(Difluoromethyl)-3-methyl-1H-pyrazole and 1-(Difluoromethyl)-5-methyl-1H-pyrazole | Precursors for N-difluoromethylated pyrazoles arkat-usa.org |

| 3,5-Diarylpyrazole | Selectfluor™ | 4,4-Difluoro-1H-pyrazoles and 4-fluoropyrazoles | Synthesis of novel fluorinated heterocycles worktribe.com |

Role in Agrochemical Research as Synthetic Intermediates

In the field of agrochemical research, pyrazole derivatives have long been recognized for their potent biological activities. orientjchem.orgnih.gov Specifically, derivatives of this compound serve as crucial synthetic intermediates in the development of modern fungicides. wikipedia.orggoogle.com The incorporation of a difluoromethyl group is known to enhance the metabolic stability and lipophilicity of agrochemicals, contributing to their efficacy. vulcanchem.comvulcanchem.com

One of the most significant applications of these pyrazole derivatives is in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org These fungicides are highly effective against a broad spectrum of fungal pathogens that affect major crops. wikipedia.org The pyrazole carboxylic acid moiety is a key component in many commercial SDHI fungicides. vulcanchem.com For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a vital intermediate for several commercial fungicides, including Bixafen, Fluopyram, and Isopyrazam. wikipedia.orggoogle.com

The synthesis of these important agrochemical intermediates often involves multi-step processes. A common route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starts from ethyl difluoroacetate (B1230586), which undergoes reaction with methyl orthoformate and acetic anhydride, followed by cyclization with methyl hydrazine and subsequent hydrolysis. google.com

The following table highlights some prominent fungicides derived from pyrazole intermediates:

| Fungicide | Intermediate | Mode of Action |

| Bixafen | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid google.com | Succinate Dehydrogenase Inhibitor (SDHI) |

| Fluopyram | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid google.com | Succinate Dehydrogenase Inhibitor (SDHI) |

| Isopyrazam | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid google.com | Succinate Dehydrogenase Inhibitor (SDHI) |

| Sedaxane | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Succinate Dehydrogenase Inhibitor (SDHI) |

| Fluxapyroxad | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Succinate Dehydrogenase Inhibitor (SDHI) |

Development as Ligands in Coordination Chemistry

The nitrogen atoms of the pyrazole ring make this compound and its derivatives excellent ligands for the formation of coordination complexes with various metal ions. acs.org The field of coordination chemistry has seen a surge of interest in fluorinated pyrazole ligands due to their ability to influence the electronic and structural properties of the resulting metal complexes. acs.org The introduction of fluorine atoms can modify the ligand's donor properties and the stability of the complex.

For example, 3,5-dimethylpyrazole, a related compound, is a well-known precursor to a variety of ligands, such as tris(pyrazolyl)borate and tris(pyrazolyl)methane, which are widely used in coordination chemistry. wikipedia.org Following this trend, fluorinated pyrazoles are being explored for similar roles.

Recent research has focused on the synthesis and characterization of coordination compounds assembled from metal ions and pyrazole-based ligands. dnu.dp.ua For instance, copper(II) complexes with 3,5-dimethyl-1H-pyrazole have been synthesized and structurally characterized, revealing interesting coordination geometries. dnu.dp.ua The flexibility of the pyrazole scaffold allows for the design of ligands that can adopt various conformations, leading to diverse supramolecular structures in the solid state. mdpi.com

Lanthanide complexes with ligands bearing a pyrazole moiety and a CHF2-group have also been synthesized and studied for their photoluminescent properties. mdpi.com Specifically, complexes of Eu3+, Gd3+, and Tb3+ with 4,4-difluoro-1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione have been shown to be isostructural and exhibit interesting luminescent behavior. mdpi.com

Emerging Applications in Materials Science

The unique properties imparted by fluorine substitution make this compound derivatives attractive candidates for applications in materials science. acs.orgarkat-usa.org The development of new materials with tailored electronic, optical, and physical properties is a major focus of current research, and fluorinated heterocycles are playing an increasingly important role.

The potential for these compounds to be used as building blocks extends to the creation of novel polymers and functional materials. The thermal and chemical stability often associated with fluorinated compounds makes them suitable for applications in demanding environments.

While this is an emerging area, the foundational knowledge from their use in organic synthesis and coordination chemistry provides a strong basis for their exploration in materials science. The ability to form stable complexes and predictable supramolecular assemblies is particularly relevant for the design of crystalline materials and metal-organic frameworks (MOFs).

Future Directions in 3,5 Difluoro 1h Pyrazole Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated pyrazoles, including 3,5-difluoro-1H-pyrazole, is an area of active research, with a growing emphasis on green and sustainable methods. thieme-connect.com Current synthetic strategies often involve multi-step processes or the use of harsh reagents. mdpi.com Future research is expected to focus on the development of more efficient, environmentally benign, and economically viable synthetic routes.

One promising approach is the use of alternative energy sources, such as microwave irradiation and ultrasonic-assisted reactions, which have been shown to reduce reaction times and improve yields in the synthesis of related fluorinated pyrazoles. researchgate.netscispace.com The use of greener solvents, like water and polyethylene (B3416737) glycol (PEG-400), is also being explored to minimize the environmental impact of these syntheses. thieme-connect.comwho.int

Catalysis is another key area for development. The use of gold(I)-catalyzed tandem aminofluorination of alkynes has been reported as a mild and efficient protocol for synthesizing fluorinated pyrazoles. nih.gov Future work may involve exploring other catalysts, including biocatalysts, to achieve higher selectivity and efficiency. One-pot, multi-component reactions are also gaining traction as they offer a streamlined approach to constructing complex molecules like this compound from simple precursors. organic-chemistry.org

Furthermore, the development of processes that reduce waste and allow for easier purification is crucial. A patented process for a related compound, 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, highlights the potential for reducing reaction times and the amount of fluorinating agents through the use of phase transfer catalysts. google.com Similar strategies could be adapted for the synthesis of this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental for predicting their reactivity and biological activity. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, future research will likely involve the application of more advanced and combined techniques for a more comprehensive structural elucidation. mdpi.com

Key Spectroscopic Data for Pyrazole (B372694) Derivatives:

| Spectroscopic Technique | Key Features and Observations |

|---|---|

| ¹H NMR | Aromatic proton signals are typically observed in the range of δ 7.2–8.5 ppm. The difluoromethyl group shows a characteristic triplet in the range of δ 6.0–7.7 Hz. rsc.org |

| ¹³C NMR | Nitrile carbons appear around δ 110–112 ppm. |

| ¹⁹F NMR | The fluorine atoms in the difluoromethyl group exhibit a doublet with a coupling constant around 56-59 Hz. rsc.org |

| IR Spectroscopy | Strong absorption bands for C=N stretching are observed around 1577-1612 cm⁻¹. scispace.commdpi.com The C-F stretching vibration is typically seen around 1213-1250 cm⁻¹. mdpi.com |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. mdpi.com |

X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.comd-nb.info For this compound, crystallographic studies would reveal how the fluorine atoms influence crystal packing and hydrogen bonding patterns.

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly important in complementing experimental data. growingscience.com DFT calculations can predict spectroscopic properties, tautomeric equilibria, and conformational preferences, providing deeper insights into the structure-property relationships of these molecules. mdpi.comresearchgate.net

Expansion of Reactivity Landscape for Broadened Synthetic Utility

The reactivity of the this compound core is a crucial area of exploration for expanding its use as a synthetic intermediate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyrazole ring, making it a unique building block. Future research will likely focus on systematically exploring its reactions to create a diverse range of derivatives.

Key areas of reactivity to be explored include:

The aldehyde group in related pyrazole carbaldehydes serves as a reactive site for further derivatization, highlighting the potential for creating a wide array of functionalized molecules from this compound precursors. researchgate.net Understanding and expanding the reactivity of this compound will unlock its potential for the synthesis of novel pharmaceuticals, agrochemicals, and materials. smolecule.compostdocjournal.com

Exploration of Structure-Property Relationships for Targeted Chemical Applications

A systematic investigation of the structure-property relationships of this compound and its derivatives is essential for their rational design and application in various fields. The introduction of fluorine atoms is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. vulcanchem.com

Future research in this area will involve:

By combining synthetic chemistry, advanced characterization techniques, and computational modeling, researchers can gain a deeper understanding of how the molecular structure of this compound dictates its properties, paving the way for the development of new and improved chemical products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Difluoro-1H-pyrazole, and how can purity be verified?

- Methodological Answer : The synthesis typically involves cyclocondensation of 1,3-difluoropropane-1,3-diones with hydrazine derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity verification includes - and -NMR for structural confirmation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . For fluorinated analogs, -NMR is critical to confirm substitution patterns .

Q. How can spectroscopic techniques distinguish this compound from its analogs?

- Methodological Answer : IR spectroscopy identifies N-H stretching (~3400 cm) and C-F vibrations (1050–1250 cm). -NMR shows a singlet for the pyrazole ring proton (δ ~6.5–7.5 ppm), while -NMR resolves distinct fluorine environments (e.g., δ -110 to -120 ppm for 3,5-difluoro substitution). X-ray crystallography provides definitive proof of regiochemistry and crystal packing .

Q. What in vitro assays are suitable for preliminary biological screening of this compound derivatives?

- Methodological Answer : Use the MTT assay to assess cytotoxicity in human cell lines (e.g., HEK-293 or HeLa) at concentrations ranging from 1–100 µM. Parallel lactate dehydrogenase (LDH) assays quantify membrane integrity. For oxidative stress profiling, measure total antioxidant capacity (TAC) and total oxidative stress (TOS) levels in whole blood cultures .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of this compound derivatives for target interactions?

- Methodological Answer : Perform geometry optimization using B3LYP/6-31G(d,p) basis sets to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and electrostatic potential maps. Compare with crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) to validate computational models .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for fluorinated pyrazoles?

- Methodological Answer : If -NMR suggests mixed substitution but X-ray data indicate a single isomer, consider dynamic processes (e.g., tautomerism) or disorder in the crystal lattice. Use temperature-dependent NMR and Hirshfeld surface analysis to probe conformational flexibility. Cross-validate with high-resolution synchrotron data if twinning or poor diffraction limits conventional crystallography .

Q. How should researchers statistically analyze discrepancies in biological activity across multiple assays?

- Methodological Answer : Apply ANOVA followed by post-hoc tests (e.g., Duncan’s test) to compare mean differences in IC values or oxidative stress markers. For dose-response inconsistencies, use nonlinear regression (e.g., Hill equation) to model efficacy vs. toxicity thresholds. Open-data practices (e.g., depositing raw data in repositories like Zenodo) enhance reproducibility .

Q. What crystallographic software and refinement protocols are optimal for this compound structures?

- Methodological Answer : Use SHELXL for small-molecule refinement. For high-resolution data, apply TWINABS to correct for twinning. Validate with R (<5%) and GooF (0.8–1.2). For disordered fluorine atoms, employ ISOR and DELU restraints. Deposit CIF files in the Cambridge Structural Database (CSD) for community access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.